Cas no 90819-57-1 (Benzonitrile,4-(1-oxobutyl)-)
Benzonitrile,4-(1-oxobutyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile,4-(1-oxobutyl)-
- 4’-CYANOBUTYROPHENONE
- 4-butyrylbenzonitrile
- 4-cyanobutyrophenone
- 4-Butyryl benZonitrile
- 90819-57-1
- MFCD19313567
- SCHEMBL14275200
- 4-BUTANOYLBENZONITRILE
-
- MDL: MFCD19313567
- Inchi: 1S/C11H11NO/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-7H,2-3H2,1H3
- InChI Key: LEGHUFUZIIWFIE-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(C#N)=CC=1)CCC
Computed Properties
- Exact Mass: 173.084063974g/mol
- Monoisotopic Mass: 173.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- PSA: 40.86000
- LogP: 2.56318
Benzonitrile,4-(1-oxobutyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR941179-1g |
4-Butyrylbenzonitrile |
90819-57-1 | 95% | 1g |
£146.00 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537750-1g |
4-(1-Oxobutyl)benzonitrile |
90819-57-1 | 98% | 1g |
¥792.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1537750-5g |
4-(1-Oxobutyl)benzonitrile |
90819-57-1 | 98% | 5g |
¥2751.00 | 2024-04-25 | |
| abcr | AB452732-1g |
4-Butyryl benzonitrile; . |
90819-57-1 | 1g |
€1285.20 | 2025-04-15 | ||
| Apollo Scientific | OR941179-250mg |
4-Butyrylbenzonitrile |
90819-57-1 | 95% | 250mg |
£56.00 | 2025-02-20 | |
| Apollo Scientific | OR941179-5g |
4-Butyrylbenzonitrile |
90819-57-1 | 95% | 5g |
£438.00 | 2025-02-20 | |
| Ambeed | A359543-250mg |
4-Butyrylbenzonitrile |
90819-57-1 | 97% | 250mg |
$42.0 | 2025-04-15 | |
| Ambeed | A359543-1g |
4-Butyrylbenzonitrile |
90819-57-1 | 97% | 1g |
$108.0 | 2025-04-15 | |
| Ambeed | A359543-5g |
4-Butyrylbenzonitrile |
90819-57-1 | 97% | 5g |
$323.0 | 2025-04-15 |
Benzonitrile,4-(1-oxobutyl)- Suppliers
Benzonitrile,4-(1-oxobutyl)- Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Benzonitrile,4-(1-oxobutyl)-
Research Briefing on Benzonitrile,4-(1-oxobutyl)- (CAS: 90819-57-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
Benzonitrile,4-(1-oxobutyl)- (CAS: 90819-57-1) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique molecular structure featuring a benzonitrile core with a 1-oxobutyl substituent, has been the subject of recent investigations due to its potential applications in drug discovery and development. The compound's structural features make it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic activities.
Recent studies have focused on the synthesis, characterization, and biological evaluation of Benzonitrile,4-(1-oxobutyl)- and its derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for the development of novel kinase inhibitors. The research team employed a multi-step synthetic route to modify the 1-oxobutyl side chain, resulting in derivatives with improved selectivity for specific kinase targets. Molecular docking studies suggested that these derivatives could effectively bind to the ATP-binding sites of certain kinases, making them promising candidates for further optimization.
In the area of chemical biology, Benzonitrile,4-(1-oxobutyl)- has shown potential as a molecular probe for studying protein-ligand interactions. A recent publication in ACS Chemical Biology (2024) reported the use of this compound as a scaffold for developing fluorescent probes capable of monitoring enzymatic activity in real-time. The researchers modified the benzonitrile moiety to incorporate fluorophores while maintaining the compound's ability to interact with target enzymes, creating a valuable tool for mechanistic studies in biochemical systems.
From a pharmaceutical perspective, the metabolic stability and pharmacokinetic properties of Benzonitrile,4-(1-oxobutyl)- have been investigated in several preclinical studies. A 2023 study in Drug Metabolism and Disposition examined the compound's metabolic pathways in human liver microsomes, identifying cytochrome P450 enzymes responsible for its biotransformation. These findings are crucial for understanding the compound's potential as a drug candidate or intermediate, as they provide insights into possible drug-drug interactions and metabolic stability issues that might need to be addressed during further development.
The synthetic chemistry community has also made significant progress in developing more efficient routes to produce Benzonitrile,4-(1-oxobutyl)-. A recent publication in Organic Process Research & Development (2024) described a novel catalytic system that improves the yield and reduces the environmental impact of the synthesis process. This advancement is particularly important for scaling up production while maintaining the compound's purity and quality, which are critical factors for its use in pharmaceutical applications.
Looking forward, researchers are exploring the potential of Benzonitrile,4-(1-oxobutyl)- in emerging areas such as targeted protein degradation and covalent inhibitor design. Preliminary results from ongoing studies suggest that the compound's structure could be adapted to create proteolysis-targeting chimeras (PROTACs) or serve as a warhead in covalent inhibitors. These applications could significantly expand the compound's utility in drug discovery and open new avenues for therapeutic intervention in challenging disease targets.
In conclusion, Benzonitrile,4-(1-oxobutyl)- (CAS: 90819-57-1) continues to be a compound of substantial interest in chemical biology and pharmaceutical research. Recent advances in its synthesis, biological evaluation, and application development demonstrate its versatility and potential value in drug discovery. As research progresses, we anticipate seeing more innovative uses of this compound and its derivatives in addressing unmet medical needs and advancing our understanding of biological systems at the molecular level.
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